2-(1H-Indazol-3-yl)ethanamine hydrochloride
CAS No.: 1258504-46-9
Cat. No.: VC3315493
Molecular Formula: C9H12ClN3
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1258504-46-9 |
---|---|
Molecular Formula | C9H12ClN3 |
Molecular Weight | 197.66 g/mol |
IUPAC Name | 2-(2H-indazol-3-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C9H11N3.ClH/c10-6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-4H,5-6,10H2,(H,11,12);1H |
Standard InChI Key | WLBIWJRRQYPTPO-UHFFFAOYSA-N |
SMILES | C1=CC2=C(NN=C2C=C1)CCN.Cl |
Canonical SMILES | C1=CC2=C(NN=C2C=C1)CCN.Cl |
Introduction
Chemical Identity and Structure
2-(1H-Indazol-3-yl)ethanamine hydrochloride (CAS: 1258504-46-9) is the hydrochloride salt of 2-(1H-Indazol-3-yl)ethanamine . The compound features an indazole heterocyclic core with an ethanamine side chain at the 3-position. The indazole nucleus consists of a benzene ring fused with a pyrazole ring, distinguishing it from the more common indole-containing tryptamines. The hydrochloride salt formation enhances stability and solubility properties compared to the free base form.
The molecular formula of 2-(1H-Indazol-3-yl)ethanamine hydrochloride is C9H12ClN3, representing the base structure (C9H11N3) with an additional hydrochloride component . The free base form (2-(1H-Indazol-3-yl)ethanamine, CAS: 6814-68-2) is also documented in chemical databases . The compound's structural characteristics position it as an analog of naturally occurring and synthetic tryptamines, with the key distinction being the replacement of the indole nucleus with an indazole system.
Physical and Chemical Properties
2-(1H-Indazol-3-yl)ethanamine hydrochloride possesses distinct physicochemical properties that influence its behavior in chemical and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physicochemical Properties of 2-(1H-Indazol-3-yl)ethanamine hydrochloride
Property | Value |
---|---|
CAS Number | 1258504-46-9 |
Molecular Formula | C9H12ClN3 |
Molecular Weight | 197.665 g/mol |
Exact Mass | 197.071976 |
PSA (Polar Surface Area) | 54.70000 |
LogP | 2.56640 |
HS Code | 2933990090 |
Data sourced from chemical database entry
The compound's logP value of 2.56640 indicates moderate lipophilicity, suggesting potential for crossing biological membranes including the blood-brain barrier . This property is particularly relevant for compounds targeting central nervous system receptors. The polar surface area (PSA) value of 54.70000 provides additional insight into the molecule's potential membrane permeability characteristics .
The free base form (2-(1H-Indazol-3-yl)ethanamine) has a lower molecular weight of 161.20 g/mol compared to 197.665 g/mol for the hydrochloride salt, reflecting the addition of HCl in the salt formation process .
Pharmacological Profile
The pharmacological activity of 2-(1H-Indazol-3-yl)ethanamine hydrochloride can be inferred from studies on structurally related indazole derivatives. Research indicates that substituted indazole-ethanamines represent a novel class of serotonin receptor subtype 2 (5-HT2) agonists .
Studies on the direct indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and related serotonergic tryptamines have provided valuable insights into the pharmacological properties of this structural class. Compound 6a, described as the direct 1H-indazole analog of 5-MeO-DMT, demonstrates low micromolar activity at 5-HT2A receptors, with higher potency at 5-HT2B and 5-HT2C receptors . This pattern suggests that 2-(1H-Indazol-3-yl)ethanamine hydrochloride may exhibit similar serotonergic activity profiles, though specific binding data for this compound would require direct experimental confirmation.
Structure-Activity Relationships
Research on indazole derivatives structurally related to 2-(1H-Indazol-3-yl)ethanamine hydrochloride has revealed important structure-activity relationships that provide context for understanding this compound's potential biological effects. Table 2 summarizes key findings regarding structural modifications and their impact on receptor activity.
Table 2: Structure-Activity Relationships of Related Indazole Derivatives
Structural Modification | Effect on Receptor Activity |
---|---|
Indazole vs. Indole core | Generally reduced potency across 5-HT2 subtypes |
1-Methyl substitution | Markedly reduced 5-HT2A potency compared to unsubstituted variant |
gem-Deuteration | Approximately equipotent at 5-HT2A relative to proteo-counterpart |
Diethylamine substitution | No appreciable 5-HT2A activity up to 10 μM |
5-Chloro substitution | No appreciable 5-HT2A activity up to 10 μM |
Data synthesized from research findings
These structure-activity relationships demonstrate that even minor modifications to the indazole scaffold can significantly alter receptor binding profiles. The position and nature of substituents on both the heterocyclic core and the amine functionality play crucial roles in determining pharmacological activity. Such information provides a framework for understanding how 2-(1H-Indazol-3-yl)ethanamine hydrochloride might interact with serotonin receptors.
Research Significance
2-(1H-Indazol-3-yl)ethanamine hydrochloride represents an important compound class in neuropsychopharmacological research. The significance of this compound stems from its structural relationship to tryptamine derivatives and its potential interactions with serotonergic systems. Recent research has focused on the synthesis and characterization of substituted indazole-ethanamines and indazole-tetrahydropyridines as serotonin receptor agonists .
One notable research finding involves the optimization of potent analogs with suitable preclinical pharmacokinetic properties. For example, compound VU6067416 (19d) was developed with suitable properties for in vivo dosing, although its potent 5-HT2B agonist activity limited further characterization due to potential safety concerns . This highlights the importance of receptor subtype selectivity in the development of indazole-based serotonergic compounds.
The research interest in compounds like 2-(1H-Indazol-3-yl)ethanamine hydrochloride also extends to understanding the structural basis for serotonin receptor binding. In silico docking studies suggest that the high potency of certain indazole derivatives may be attributed to specific molecular interactions with receptor binding pockets . These studies provide valuable insights into the structural determinants of receptor affinity and selectivity.
Metabolic Considerations
The metabolic profile of 2-(1H-Indazol-3-yl)ethanamine hydrochloride would be an important consideration for any research applications, as it would influence the compound's duration of action and potential for metabolite formation.
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